molecular formula C10H12N4 B11906724 (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine

(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine

Cat. No.: B11906724
M. Wt: 188.23 g/mol
InChI Key: WQILXFBGCXWLKS-MRVPVSSYSA-N
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Description

®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features both pyrrolidine and imidazopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine typically involves the construction of the imidazopyridine core followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazopyridine core can be synthesized via a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow chemistry might be utilized to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated imidazopyridine derivatives.

Scientific Research Applications

®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is unique due to its combination of the pyrrolidine and imidazopyridine moieties, which allows for diverse biological interactions and potential therapeutic applications. Its structural complexity and stereochemistry contribute to its distinct biological profile compared to simpler heterocycles .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m1/s1

InChI Key

WQILXFBGCXWLKS-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC3=C(N2)C=NC=C3

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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